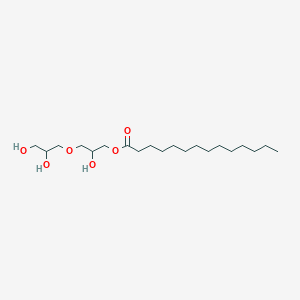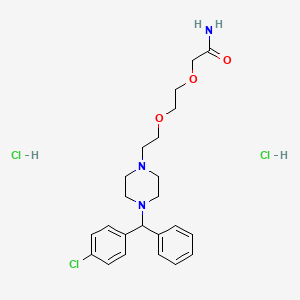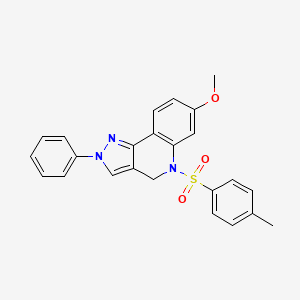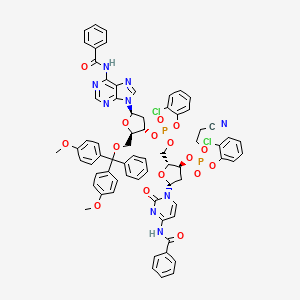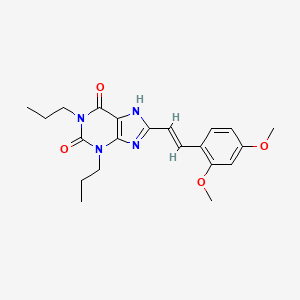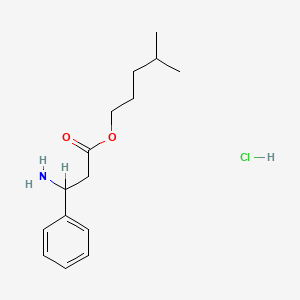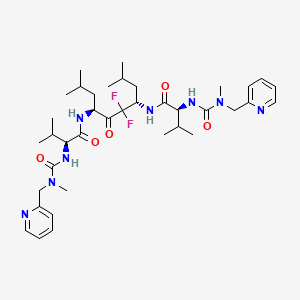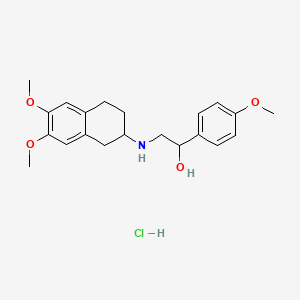
Benzenemethanol, 4-methoxy-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 4-methoxy-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride (CAS No. 116680-74-1) is a complex organic compound. Let’s break down its structure:
Chemical Formula: CHNOCl
IUPAC Name: 4-methoxy-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)benzenemethanol hydrochloride
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthylamine, followed by reduction to yield the desired product.
Reaction Conditions:- Condensation: Typically carried out in an organic solvent (e.g., ethanol or methanol) with acid catalysis.
- Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness.
Análisis De Reacciones Químicas
This compound can undergo various reactions:
Oxidation: Oxidation of the alcohol group to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Substitution reactions at the aromatic ring (e.g., halogenation, nitration).
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (as mentioned earlier), and halogens (e.g., chlorine or bromine).
Major products depend on reaction conditions and substituents but may include aldehydes, amines, or substituted aromatic compounds.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: Potential pharmaceutical agents due to its structural features.
Chemical Biology: Studying biological processes and interactions.
Industry: As a precursor for other compounds.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparación Con Compuestos Similares
While I don’t have direct information on similar compounds, further research could explore related structures and their unique features.
Propiedades
Número CAS |
116680-74-1 |
|---|---|
Fórmula molecular |
C21H28ClNO4 |
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
2-[(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-(4-methoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH/c1-24-18-8-5-14(6-9-18)19(23)13-22-17-7-4-15-11-20(25-2)21(26-3)12-16(15)10-17;/h5-6,8-9,11-12,17,19,22-23H,4,7,10,13H2,1-3H3;1H |
Clave InChI |
XSNYYCJALOLXEB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(CNC2CCC3=CC(=C(C=C3C2)OC)OC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


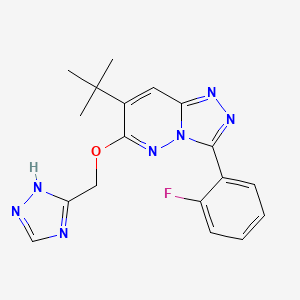
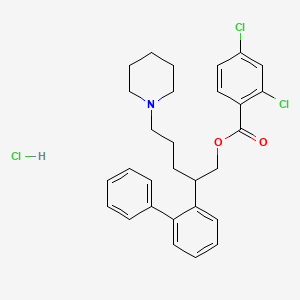
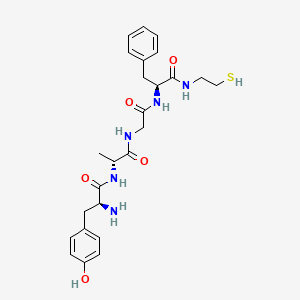
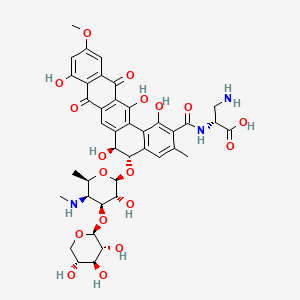
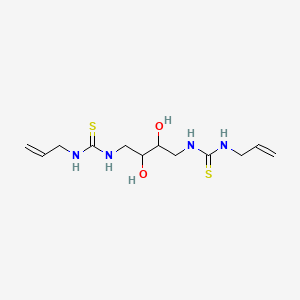
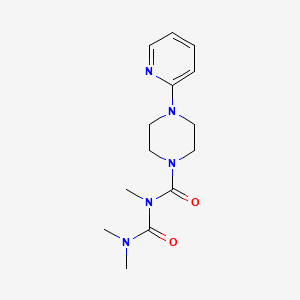
![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)
